

Unveiling the Luminescence of Cyanine7.5 Amine: A Technical Guide to Quantum Yield

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Compound of Interest

Compound Name: Cyanine7.5 amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of **Cyanine7.5 amine**, a near-infrared (NIR) fluorescent dye pivotal for a range of applications in biomedical research and drug development. Understanding the quantum yield is critical for optimizing experimental designs, ensuring signal brightness, and achieving high-quality data in fluorescence-based assays and imaging studies. This document outlines the quantitative photophysical properties of **Cyanine7.5 amine**, details the experimental methodologies for its quantum yield determination, and presents visual workflows to facilitate comprehension.

Quantitative Data Summary

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It is a critical parameter for assessing the brightness of a fluorophore. The quantum yield of **Cyanine7.5 amine** and its derivatives can vary based on the specific chemical structure and the solvent environment.

Compound	Quantum Yield (Φ)	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Source
Cyanine7.5 amine	0.10	788	808	223,000	Lumiprobe[1]
Cyanine 7 amine	0.3	750	773	199,000	Antibodies.com[2]

Note: Variations in reported quantum yields can arise from differences in measurement conditions, reference standards, and the specific molecular structure of the dye. For instance, a modified Cyanine7.5 NHS ester has been reported to have a 20% higher quantum yield than its parent structure[3].

Experimental Protocol: Relative Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.

I. Materials and Instrumentation

- Fluorophore of Interest: **Cyanine7.5 amine**
- Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to **Cyanine7.5 amine**. Given the NIR properties of Cy7.5, appropriate standards are crucial as there are fewer well-characterized standards in this region[4].
- Solvents: Spectroscopic grade solvents (e.g., DMSO, DMF, alcohols) are recommended[1][2]. The same solvent should be used for both the sample and the standard if possible.
- Spectrophotometer: To measure absorbance.

- Fluorometer: To measure fluorescence emission spectra.
- Cuvettes: 10 mm path length quartz cuvettes are standard[5][6].

II. Procedure

- Preparation of Stock Solutions: Prepare stock solutions of both the **Cyanine7.5 amine** and the reference standard in the chosen solvent.
- Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 10 mm path length cuvette[6][7]. This low concentration range is crucial to avoid inner filter effects[5].
- Absorbance Measurement: Record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength.
- Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard using the same excitation wavelength and instrument settings.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each sample and standard dilution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
 - The slope of these plots (Gradient) is used in the quantum yield calculation.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

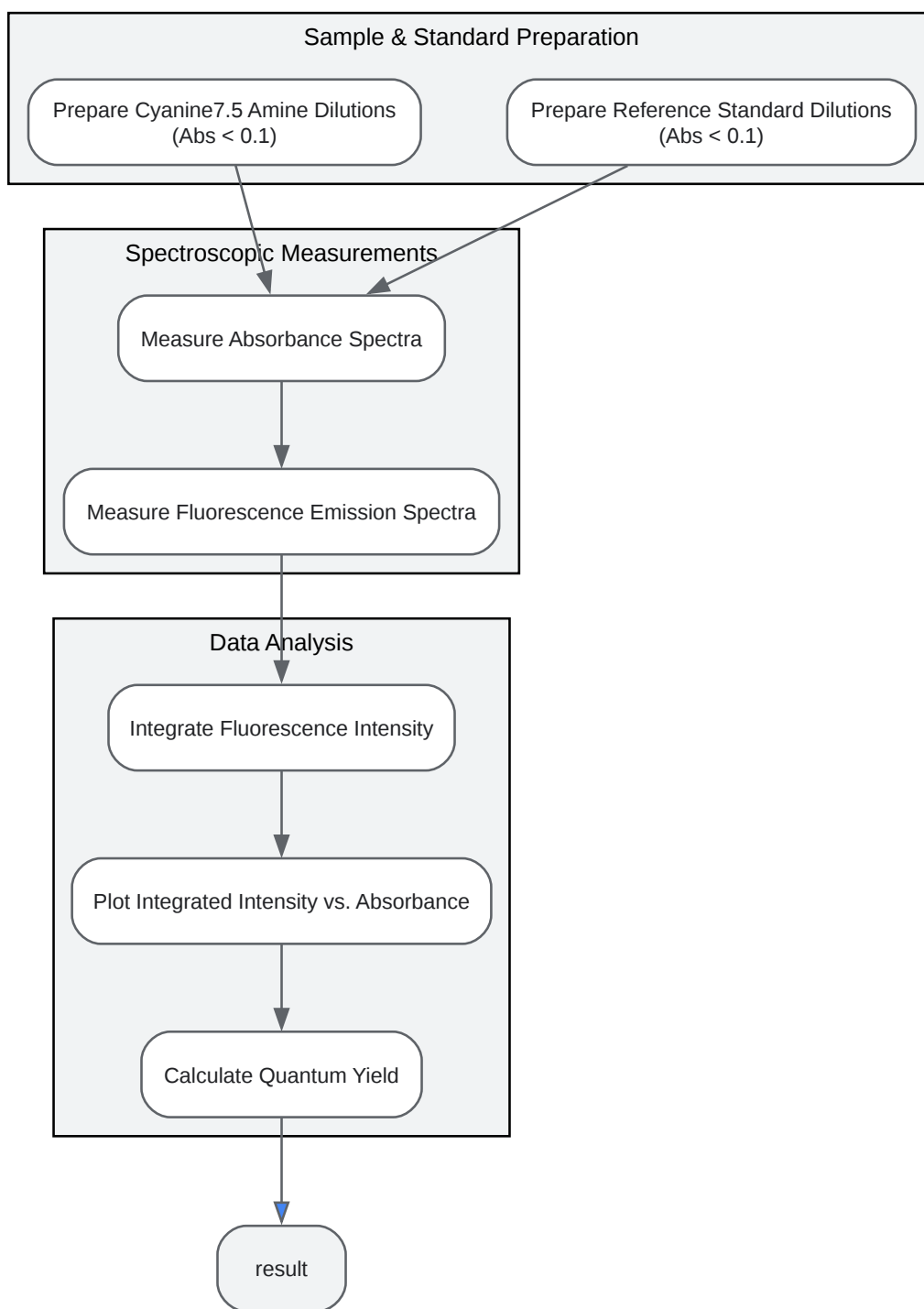
Where:

- Φ_{std} is the quantum yield of the standard.

- Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- n_{sample} and n_{std} are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

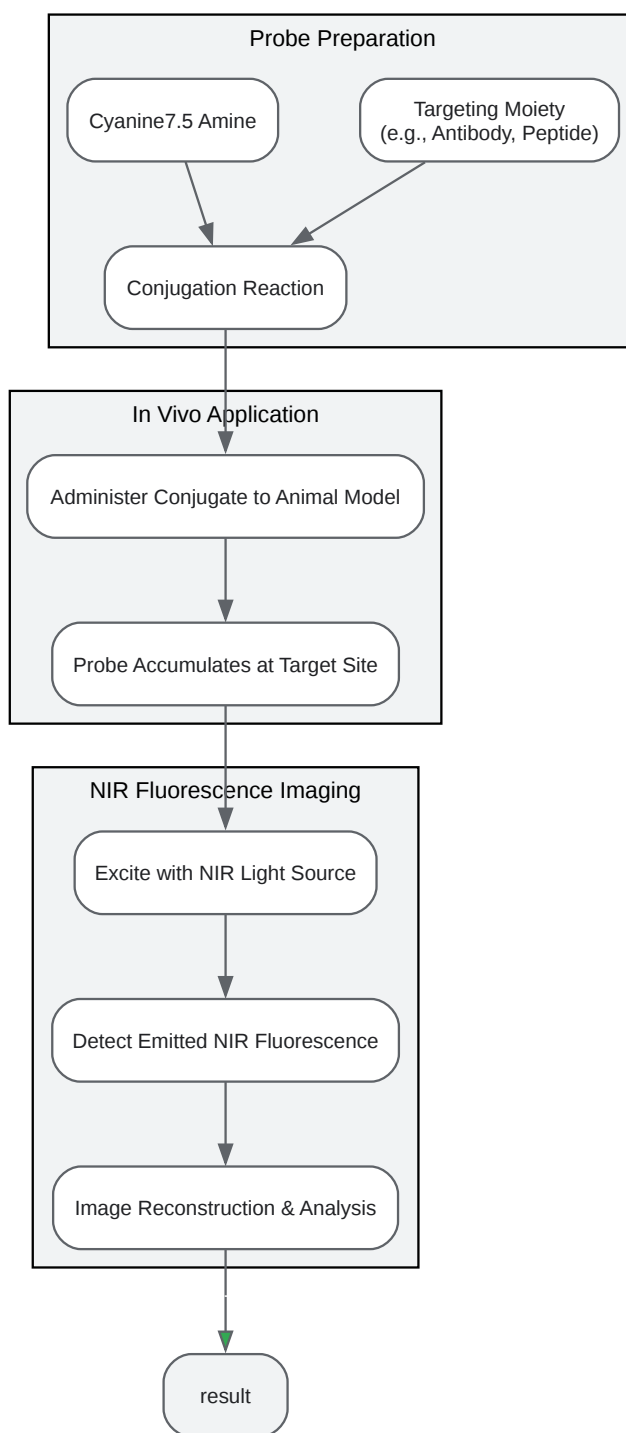
Visualizing Experimental Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of complex processes.



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Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.



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Caption: In Vivo Imaging Workflow Using a Cyanine7.5 Labeled Probe.

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